REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:3]=[C:4]([CH2:9][C:10](=O)[CH3:11])[CH:5]=[CH:6][C:7]=1[F:8].[NH2:13][C:14]1[C:19]([CH:20]=O)=[CH:18][N:17]=[C:16]([Cl:22])[CH:15]=1.[OH-].[K+]>CCO.[Cl-].[Na+].O>[Cl:22][C:16]1[CH:15]=[C:14]2[C:19]([CH:20]=[C:9]([C:4]3[CH:5]=[CH:6][C:7]([F:8])=[C:2]([CH:3]=3)[NH2:1])[C:10]([CH3:11])=[N:13]2)=[CH:18][N:17]=1 |f:2.3,5.6.7|
|
Name
|
|
Quantity
|
0.34 g
|
Type
|
reactant
|
Smiles
|
NC=1C=C(C=CC1F)CC(C)=O
|
Name
|
|
Quantity
|
0.318 g
|
Type
|
reactant
|
Smiles
|
NC1=CC(=NC=C1C=O)Cl
|
Name
|
|
Quantity
|
0.057 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
12 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
brine
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
[Cl-].[Na+].O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extract with EtOAc (3×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Dry the combined organics over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrate to dryness
|
Type
|
CUSTOM
|
Details
|
purify via silica gel chromatography (EtOAc/Hex)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=C2C=C(C(=NC2=C1)C)C=1C=CC(=C(N)C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 353 mg | |
YIELD: PERCENTYIELD | 60% | |
YIELD: CALCULATEDPERCENTYIELD | 60.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |